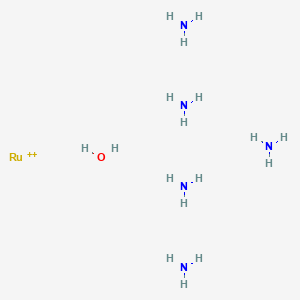

Pentaammineaquaruthenium

Description

Propriétés

Numéro CAS |

21393-88-4 |

|---|---|

Formule moléculaire |

H17N5ORu+2 |

Poids moléculaire |

204.2 g/mol |

Nom IUPAC |

azane;ruthenium(2+);hydrate |

InChI |

InChI=1S/5H3N.H2O.Ru/h5*1H3;1H2;/q;;;;;;+2 |

Clé InChI |

NVSWJXGZNJKWEJ-UHFFFAOYSA-N |

SMILES |

N.N.N.N.N.O.[Ru+2] |

SMILES canonique |

N.N.N.N.N.O.[Ru+2] |

Synonymes |

aquopentanamine ruthenium (II) pentaammineaquaruthenium ruthenium aquapentaammine ion |

Origine du produit |

United States |

Synthetic Methodologies and Preparative Chemical Routes

Classical Approaches for the Preparation of Pentaammineaquaruthenium(II) Salts

Historically, the preparation of this compound(II) salts relies on the reduction of a stable ruthenium(III) precursor, typically in an aqueous medium. A well-established classical method involves starting with pentaamminechlororuthenium(III) chloride, [Ru(NH₃)₅Cl]Cl₂. amazonaws.comscielo.br This Ru(III) complex is dissolved in an appropriate aqueous solution, often containing a non-coordinating salt like sodium chloride to maintain ionic strength. amazonaws.com The solution must be deoxygenated, usually by sparging with an inert gas such as argon, to prevent the re-oxidation of the Ru(II) product. amazonaws.com The reduction is then achieved by introducing a suitable reducing agent. Amalgamated zinc (Zn/Hg) is a frequently cited reducing agent for this purpose. amazonaws.comscielo.br

Advanced Synthetic Strategies and Optimization for Research-Scale Production

For research purposes, where high purity and predictable reactivity are paramount, synthetic strategies have been refined. These methods are largely centered around the efficient in-situ generation of the aqua complex from readily available and stable precursors.

A primary and efficient strategy for producing this compound(II) is the reductive aquation of a pentaamminehalidoruthenium(III) complex. The most common precursor is [Ru(NH₃)₅Cl]Cl₂. scielo.brresearchgate.netwikipedia.org The process begins with the reduction of the Ru(III) center to Ru(II). amazonaws.com In this lower oxidation state, the ruthenium-chloride bond is labilized. This leads to the spontaneous and rapid substitution of the chloride ligand by a water molecule from the aqueous solvent, a process known as aquation. amazonaws.comscielo.br

This in-situ preparation is highly effective because it generates the desired aqua complex directly in a solution ready for subsequent reactions, such as the synthesis of dinitrogen complexes or other ligand substitution studies. amazonaws.compublish.csiro.au The choice of reducing agent and reaction conditions is critical for optimizing the yield and preventing side reactions.

Table 1: Representative Conditions for Reductive Aquation

| Precursor | Reducing Agent | Medium/Solvent | Atmosphere | Reference |

|---|---|---|---|---|

| [Ru(NH₃)₅Cl]Cl₃ | Zn/Hg amalgam | 0.1 M NaCl (aq) | Argon | amazonaws.com |

| [Ru(NH₃)₅Cl]Cl₂ | Amalgamated Zinc | Degassed Water | Anaerobic | scielo.br |

The formation of the this compound(II) ion via reductive aquation is itself a quintessential example of a ligand exchange protocol. The process leverages the change in the electronic state of the ruthenium center to facilitate the substitution of a halide ligand for a water molecule. amazonaws.com The resulting [Ru(NH₃)₅(H₂O)]²⁺ complex is notably labile. scielo.br This lability is a key chemical property, making the coordinated water molecule an excellent leaving group that can be easily exchanged for a wide variety of other ligands, including N-heterocycles, nitriles, and dinitrogen. amazonaws.comscielo.brmdpi.comacs.org Therefore, while the primary route to the aqua complex is the aquation of a precursor, the significance of this product in synthetic chemistry lies in its capacity to undergo facile onward ligand exchange.

Purification and Isolation Techniques for High-Purity Research Applications

The isolation of this compound salts in high purity can be challenging due to their solubility and potential instability in solution. amazonaws.com A common strategy involves precipitation from the aqueous reaction mixture by adding a salt containing a large, poorly coordinating counter-anion. amazonaws.compublish.csiro.au This method exploits the lower solubility of the resulting salt of the complex cation.

For instance, after a synthesis, the addition of ammonium (B1175870) hexafluorophosphate (B91526) (NH₄PF₆) or salts containing tetrafluoroborate (B81430) (BF₄⁻), bromide (Br⁻), or iodide (I⁻) can be used to precipitate the desired complex. amazonaws.compublish.csiro.au The choice of the counter-ion can be critical for obtaining a stable, crystalline solid.

Table 2: Common Counter-Ions for Isolation

| Counter-Ion | Formula | Reference |

|---|---|---|

| Hexafluorophosphate | PF₆⁻ | amazonaws.compublish.csiro.au |

| Tetrafluoroborate | BF₄⁻ | publish.csiro.au |

| Bromide | Br⁻ | publish.csiro.au |

| Iodide | I⁻ | publish.csiro.au |

For separating mixtures or removing impurities, ion-exchange chromatography is another powerful technique. amazonaws.com Resins like Dowex 50W can be used to bind the cationic ruthenium complexes, allowing neutral or anionic impurities to be washed away. amazonaws.com The desired complex can then be eluted from the resin. However, care must be taken, as some this compound derivatives are unstable in aqueous solutions without an excess of the coordinated ligand, which can lead to decomposition during purification attempts like recrystallization. amazonaws.com

Structural Elucidation and Spectroscopic Characterization Methodologies

Application of Advanced Spectroscopic Techniques for Coordination Environment Determination

Spectroscopic techniques are indispensable for probing the molecular structure and bonding within the pentaammineaquaruthenium complex. Each method offers unique insights into different aspects of its composition.

While detailed NMR spectroscopic data for this compound is not extensively reported in the provided search results, NMR is a powerful tool for studying the dynamics of ligands in solution. For related ruthenium ammine complexes, NMR data has been used to investigate ligand exchange rates and the effects of the metal center on the chemical shifts of the ligand protons. For instance, in studies of similar complexes, NMR has been instrumental in understanding the substitution of the aqua ligand with other molecules. acs.org

Infrared (IR) and Raman spectroscopies are crucial for identifying the vibrational modes of the this compound complex, which act as a molecular fingerprint. The IR spectrum of this compound salts reveals characteristic absorption bands corresponding to the vibrations of the ammine (NH₃) and aqua (H₂O) ligands. publish.csiro.au The reaction of dinitrogen oxide with this compound(II) has been studied, and the resulting dinitrogen oxide complex has been characterized by IR spectroscopy. publish.csiro.aupublish.csiro.au Spectroscopic and electronic properties of the related pentaammine(dinitrogen oxide)ruthenium(II) complex have been characterized by both infrared and Raman spectroscopy, indicating a linear end-on coordination of the N₂O molecule through the terminal nitrogen atom. researchgate.net

Table 1: Selected Vibrational Frequencies for this compound and Related Complexes

| Complex | Vibrational Mode | Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| [Ru(NH₃)₅(N₂O)]²⁺ | N-N stretch (in N₂O) | Not specified | researchgate.net |

Electronic absorption spectroscopy, or UV-Vis, provides information about the electronic transitions within the this compound ion. The UV-visible spectrum of solutions containing [Ru(NH₃)₅(H₂O)]²⁺ is used to monitor the kinetics of ligand substitution reactions. amazonaws.com For example, in the reaction with 2-halopyridines, the formation of the product is followed by monitoring the absorbance at the wavelength maximum for the metal-to-ligand charge transfer (MLCT) transition. amazonaws.com The UV spectrum of the related triamminetriaquaruthenium(III) complex shows a maximum absorbance at 251 nm in acidic solution and at 296 nm at pH 5. researchgate.net

Table 2: Electronic Absorption Data for Ruthenium Ammine Complexes

| Complex | λ_max (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Conditions | Reference |

|---|---|---|---|---|

| [Ru(NH₃)₃(H₂O)₃]³⁺ | 251 | 1150 | 0.1 M H⁺ | researchgate.net |

| [Ru(NH₃)₃(H₂O)₃]³⁺ | 296 | 1760 | pH 5 | researchgate.net |

X-ray diffraction is the definitive method for determining the solid-state structure of coordination compounds. While a specific crystal structure of a simple this compound salt is not detailed in the provided results, the structures of numerous related ruthenium ammine complexes have been determined, confirming an octahedral geometry around the ruthenium center. acs.orgacs.org For instance, the crystal structure of chlorotetraammine(sulfur dioxide)ruthenium(II) chloride has been solved, providing precise bond lengths and angles. acs.org Similarly, the structures of various products from reactions involving this compound have been established by X-ray crystallography. acs.org

Electrochemical Techniques for Probing Redox States and Electronic Structure

Electrochemical methods, particularly cyclic voltammetry, are employed to investigate the redox properties of this compound. These techniques provide information on the formal potentials of the Ru(III)/Ru(II) couple and the kinetics of electron transfer. The electrochemical oxidation of various substrates can be catalyzed by this compound(II). mdpi.com For example, it catalyzes the formation of amide groups from nitriles, a process that involves the oxidation of the ruthenium(II) complex to ruthenium(III). mdpi.com The redox potential of the related triamminetriaquaruthenium(III)/ (II) couple has been determined to be -120 mV at pH 1.5 and -190 mV at pH 5. researchgate.net

Table 3: Electrochemical Data for Ruthenium Ammine Complexes

| Complex | E₁/₂ (mV vs. reference) | pH | Reference |

|---|---|---|---|

| [Ru(NH₃)₃(H₂O)₃]³⁺/²⁺ | -120 | 1.5 | researchgate.net |

| [Ru(NH₃)₃(H₂O)₃]³⁺/²⁺ | -190 | 5 | researchgate.net |

| [Ru(NH₃)₄(H₂O)₂]³⁺/²⁺ | -140 | 1 | researchgate.net |

Table 4: List of Chemical Compounds

| Compound Name |

|---|

| This compound(II) |

| This compound(III) |

| Pentaammine(dinitrogen oxide)ruthenium(II) |

| Triamminetriaquaruthenium(III) |

| Chlorotetraammine(sulfur dioxide)ruthenium(II) chloride |

| 2-halopyridines |

| Pentaammine(2-chloropyridine)ruthenium(II) |

| Dinitrogen oxide |

| Ammine |

Electronic Structure and Bonding Theory

Ligand Field Theory Applications to d⁶ Ruthenium(II) Systems

Ruthenium in its +2 oxidation state possesses a d⁶ electron configuration. In an octahedral ligand field, such as in pentaammineaquaruthenium(II), the five degenerate d-orbitals of the free metal ion are split into two sets of different energies: the lower-energy t₂g set (dxy, dxz, dyz) and the higher-energy eg set (dx²-y², dz²).

The ligands surrounding the central ruthenium ion, five ammine (NH₃) groups and one aqua (H₂O) ligand, are considered strong-field ligands in the spectrochemical series for ruthenium(II). chembaby.ru This results in a large energy gap (Δo) between the t₂g and eg orbitals. Consequently, it is energetically more favorable for the six d-electrons to pair up in the lower-energy t₂g orbitals, leading to a low-spin electronic configuration of (t₂g)⁶(eg)⁰. This configuration renders the complex diamagnetic, with all electron spins paired. chembaby.ru

Molecular Orbital Theoretical Frameworks for Metal-Ligand Interactions

A more comprehensive understanding of the bonding in this compound(II) is provided by molecular orbital (MO) theory. The bonding arises from the overlap of the metal's frontier orbitals (4d, 5s, 5p) with the orbitals of the six ligands.

The primary interactions are sigma (σ) bonds formed by the donation of electron pairs from the nitrogen atoms of the ammine ligands and the oxygen atom of the aqua ligand into the empty eg orbitals and other appropriate metal orbitals (a₁g and t₁u symmetry). This results in the formation of six bonding and six anti-bonding σ molecular orbitals.

In addition to σ-donation, π-interactions play a crucial role. The filled t₂g orbitals of the ruthenium(II) center can engage in π-backbonding with the empty π* orbitals of suitable ligands. However, both ammine and aqua ligands are primarily σ-donors with negligible π-acceptor capabilities. The aqua ligand, in fact, can act as a weak π-donor through its filled p-orbitals. This π-donation from the aqua ligand can slightly raise the energy of the ruthenium t₂g orbitals. frontiersin.org

A qualitative molecular orbital diagram for [Ru(NH₃)₅(H₂O)]²⁺ would show the six bonding σ orbitals at the lowest energy, followed by the largely non-bonding, metal-centered t₂g orbitals. At a higher energy are the unoccupied eg* anti-bonding orbitals. The highest occupied molecular orbitals (HOMOs) are the ruthenium t₂g orbitals, and the lowest unoccupied molecular orbitals (LUMOs) are the eg* orbitals. rsc.org

Elucidation of Metal-to-Ligand Charge Transfer (MLCT) Transitions

This compound(II) and its derivatives are known for their characteristic metal-to-ligand charge transfer (MLCT) bands in the visible and near-ultraviolet regions of the electromagnetic spectrum. rsc.orgwayne.edu These transitions involve the promotion of an electron from a metal-based orbital to a ligand-based orbital.

In the case of [Ru(NH₃)₅(H₂O)]²⁺, the ammine and aqua ligands lack low-energy π* orbitals, so true MLCT transitions are not observed. However, upon substitution of the aqua ligand with a ligand possessing π-acceptor properties, such as pyridine (B92270) or a substituted pyridine, intense MLCT bands appear. acs.org For instance, in related pentaammineruthenium(II) complexes with aromatic N-heterocyclic ligands, these transitions are assigned as dπ(Ru) → π*(ligand). wayne.edu

The energy of these MLCT transitions is sensitive to the nature of the π-acceptor ligand and the solvent environment. For example, kinetic studies of the substitution of the aqua ligand by 2-halopyridines rely on monitoring the growth of the MLCT band of the resulting product complex. rsc.org

| Complex | λ_max (nm) | ε (M⁻¹cm⁻¹) | Transition | Reference |

| [Ru(NH₃)₅(2-Clpyr)]²⁺ | 428 | - | MLCT | rsc.org |

| [Ru(NH₃)₅(2-Fpyr)]²⁺ | 414 | - | MLCT | rsc.org |

| [Ru(NH₃)₅(pyridine)]²⁺ | 408 | 7710 | MLCT | acs.org |

Influence of the Aqua Ligand on the Electronic Configuration and Stability

The aqua ligand, while structurally similar to the ammine ligands in its role as a neutral two-electron donor, exerts a distinct influence on the electronic configuration and stability of the complex. This difference arises from the relative donor strengths and π-interaction capabilities of the H₂O and NH₃ ligands.

The primary influence of the aqua ligand is on the reactivity of the complex. The Ru-OH₂ bond is generally more labile than the Ru-NH₃ bonds, making the aqua ligand susceptible to substitution reactions. This lability is the basis for the synthesis of a wide variety of [Ru(NH₃)₅L]²⁺ complexes, where L is a new entering ligand. rsc.orgmit.edu The rate of this substitution is significantly influenced by the electronic properties of the other ligands present in the complex. researchgate.net For instance, the aquation of related ruthenium(II) complexes is sensitive to the π-acceptor properties of the spectator ligands. frontiersin.org Theoretical studies on similar ruthenium-aqua complexes show that the charge distribution and stability are significantly affected by the aqua ligand and its potential deprotonation. rsc.org The stability of the Ru-L bond in trans-[Ru(NH₃)₄(L)HNO]²⁺ complexes follows the order H₂O > Cl⁻ ~ Br⁻ > NH₃ > py, indicating the strong bonding nature of the aqua ligand in this specific series. rsc.org

Redox Chemistry and Electron Transfer Dynamics

Fundamental Electrochemical Behavior and Redox Potentials

The electrochemical behavior of the pentaammineaquaruthenium cation, [Ru(NH₃)₅(H₂O)]ⁿ⁺, is centered around the reversible one-electron transfer between the Ru(II) and Ru(III) states. The standard redox potential (E°) for this couple is a key parameter that quantifies the thermodynamic tendency of the complex to be oxidized or reduced. While direct, definitive values for the standard potential of the [Ru(NH₃)₅(H₂O)]³⁺/²⁺ couple are not broadly cited in introductory texts, the potential can be understood in the context of related ruthenium ammine complexes.

For comparison, the well-characterized hexaammineruthenium couple, [Ru(NH₃)₆]³⁺/²⁺, exhibits a standard redox potential of approximately +0.10 V versus the normal hydrogen electrode (NHE). The substitution of one neutral ammine ligand with another neutral aqua ligand results in a relatively minor perturbation of the electronic environment at the ruthenium center. However, the aqua ligand's ability to participate in hydrogen bonding and acid-base equilibria introduces a pH dependence on the redox potential, a feature not present in the hexaammine complex.

The redox potential of ruthenium complexes can be systematically adjusted, or "tuned," by the modification of the ligand set. The replacement of a neutral ammine with ligands that have different π-accepting capabilities can shift the potential over a wide range. For instance, replacing ammines with π-accepting pyridine (B92270) ligands tends to make the oxidation of the ruthenium center more difficult, causing an anodic shift in the redox potential. The aqua ligand, being a weaker π-donor than ammine, slightly stabilizes the higher oxidation state, Ru(III), compared to the hexaammine complex.

The fundamental redox reaction is:

[Ru(NH₃)₅(H₂O)]³⁺ + e⁻ ⇌ [Ru(NH₃)₅(H₂O)]²⁺

In acidic to neutral solutions, this represents the primary electrochemical behavior. However, in alkaline media, the aqua ligand can be deprotonated, leading to more complex, pH-dependent electrochemical processes involving hydroxo- and potentially oxo-bridged species, which are central to the study of proton-coupled electron transfer.

Table 1: Comparison of Standard Redox Potentials for Selected Ammine Complexes

| Redox Couple | E° (V vs. NHE) |

|---|---|

| [Ru(NH₃)₆]³⁺/²⁺ | ~ +0.10 |

| [Co(NH₃)₆]³⁺/²⁺ | +0.06 |

Note: The value for [Ru(NH₃)₅(H₂O)]³⁺/²⁺ is expected to be similar to that of the hexaammine complex but is subject to pH influence.

Mechanistic Investigations of Electron Transfer Pathways

Electron transfer reactions involving metal complexes are broadly classified into two primary mechanisms: inner-sphere and outer-sphere pathways. The distinction lies in whether the coordination shells of the reactants remain intact during the electron transfer event. This compound complexes have been instrumental in elucidating the details of both pathways.

An inner-sphere mechanism involves the formation of a bridged intermediate where a ligand is simultaneously coordinated to both the oxidant and the reductant, acting as a conduit for the electron. ijsr.net This pathway requires at least one of the reactants to be substitutionally labile, allowing a ligand from its partner to enter its coordination sphere.

The [Ru(NH₃)₅(H₂O)]²⁺ complex fulfills this requirement, as the aqua ligand is labile and can be readily substituted. While classic demonstrations of this mechanism, pioneered by Henry Taube, often involve the reduction of inert Co(III) or Cr(III) complexes, the principles are directly applicable to ruthenium systems. ijsr.net For a reaction to proceed via this pathway, the oxidant must possess a ligand capable of bridging, such as a halide, pseudohalide, or a ligand with a remote coordinating group (e.g., isonicotinamide).

The general steps for an inner-sphere reaction involving [Ru(NH₃)₅(H₂O)]²⁺ as the reductant are:

Formation of a Precursor Complex: The reductant, [Ru(NH₃)₅(H₂O)]²⁺, substitutes its aqua ligand for a bridging ligand (X) from the oxidant, [M(L)₅X]ⁿ⁺. [Ru(NH₃)₅(H₂O)]²⁺ + [M(L)₅X]ⁿ⁺ → [(NH₃)₅Ru-X-M(L)₅]⁽²⁺ⁿ⁾⁺ + H₂O

Electron Transfer: An electron is transferred from the Ru(II) center to the M center through the bridging ligand. [(NH₃)₅Ruᴵᴵ-X-Mᴵᴵᴵ(L)₅]⁽²⁺ⁿ⁾⁺ → [(NH₃)₅Ruᴵᴵᴵ-X-Mᴵᴵ(L)₅]⁽²⁺ⁿ⁾⁺

Dissociation of the Successor Complex: The subsequent binuclear complex breaks apart. The fate of the bridging ligand depends on the relative lability of the newly formed Ru(III) and M(II) centers. [(NH₃)₅Ruᴵᴵᴵ-X-Mᴵᴵ(L)₅]⁽²⁺ⁿ⁾⁺ → [Ru(NH₃)₅X]²⁺ + [M(L)₅]⁽ⁿ⁻¹⁾⁺ or [Ru(NH₃)₅]³⁺ + [M(L)₅X]⁽ⁿ⁻¹⁾⁺

Studies on related pentaammine ruthenium systems provide strong evidence for this mechanism. For example, the reduction of [Co(NH₃)₅(isonicotinamide)]²⁺ by [Cr(H₂O)₆]²⁺ proceeds rapidly (k = 17.4 M⁻¹s⁻¹) through an inner-sphere pathway where the chromium attacks the remote carbonyl oxygen of the isonicotinamide ligand. bhu.ac.in Furthermore, in the reaction between [Ru(NH₃)₅(isoamide)]³⁺ and [Cr(H₂O)₆]²⁺, the resulting binuclear successor complex is remarkably stable due to the substitutional inertness of the Ru(II) and Cr(III) centers, allowing for its direct observation and demonstrating the viability of the bridged intermediate. bhu.ac.in

In an outer-sphere electron transfer, the coordination shells of both the oxidant and reductant remain intact. The electron tunnels from one complex to the other when they are in close contact within a precursor complex. This mechanism is typical for reactions between two substitutionally inert complexes.

The [Ru(NH₃)₅(H₂O)]³⁺/²⁺ couple is well-suited for outer-sphere reactions, particularly when reacting with other inert partners. The dynamics of these reactions are successfully described by Marcus Theory, which relates the reaction rate to the thermodynamic driving force (ΔG°) and the reorganization energy (λ). The reorganization energy is the energy required to change the bond lengths and solvent orientation from the equilibrium geometry of the reactants to that of the products, without electron transfer.

This contrasts sharply with the [Co(NH₃)₆]³⁺/²⁺ self-exchange, which is exceedingly slow (k ~ 10⁻⁶ M⁻¹s⁻¹). askfilo.com The difference arises because the electron transfer in the cobalt system involves the e₉* (sigma-antibonding) orbitals, leading to a large change in Co-N bond lengths and consequently a very high reorganization energy. askfilo.comprepp.in The rapid self-exchange rate for ruthenium ammines makes them excellent reagents for studying outer-sphere kinetics.

Table 2: Comparison of Self-Exchange Rate Constants

| Self-Exchange Couple | k₁₁ (M⁻¹s⁻¹) | Mechanism |

|---|---|---|

| [Ru(NH₃)₆]³⁺/²⁺ | 8.2 x 10² | Outer-Sphere |

| [Co(NH₃)₆]³⁺/²⁺ | ~10⁻⁶ | Outer-Sphere |

Role of this compound in Proton-Coupled Electron Transfer (PCET) Investigations

Proton-coupled electron transfer (PCET) refers to reactions where an electron and a proton are transferred together in a single elementary step or in separate, concerted steps. Such processes are fundamental in biological energy conversion and catalysis. The this compound complex is an excellent model for studying PCET because of the acidic nature of its coordinated water molecule.

The acidity of the aqua ligand is highly dependent on the oxidation state of the ruthenium center. The more electron-withdrawing Ru(III) center increases the acidity (lowers the pKₐ) of the coordinated water compared to the Ru(II) center. This leads to the following equilibria:

[Ruᴵᴵᴵ(NH₃)₅(H₂O)]³⁺ ⇌ [Ruᴵᴵᴵ(NH₃)₅(OH)]²⁺ + H⁺ (pKₐ₁) [Ruᴵᴵ(NH₃)₅(H₂O)]²⁺ ⇌ [Ruᴵᴵ(NH₃)₅(OH)]⁺ + H⁺ (pKₐ₂)

Since Ru(III) is more acidic, pKₐ₁ < pKₐ₂. This difference in acidity couples the redox and proton transfer equilibria. The relationship between redox potential and pH can be visualized using a Pourbaix diagram. For the this compound system, at pH values below pKₐ₁, the dominant redox couple is [Ru(NH₃)₅(H₂O)]³⁺/²⁺. At pH values above pKₐ₂, the hydroxo complex [Ru(NH₃)₅(OH)]⁺ is the stable reduced form. In the intermediate pH range between the two pKₐ values, the reduction of the Ru(III) aqua complex involves the transfer of both an electron and a proton.

This pH-dependence allows for the investigation of different PCET pathways. Depending on the reaction conditions and the properties of the redox partner, the reaction can proceed through sequential pathways (electron transfer followed by proton transfer, or vice versa) or a concerted pathway where the electron and proton move simultaneously. The study of how the driving force and kinetics of the redox reaction change with pH provides fundamental insights into the mechanisms that govern the intricate coupling of electron and proton movement. iitkgp.ac.in

Kinetic Aspects of Redox Processes in Solution

For example, the reduction of various Co(III) ammine complexes by [Ru(NH₃)₆]²⁺ proceeds via an outer-sphere mechanism. The rates for the reduction of [Co(NH₃)₅(H₂O)]³⁺ and its conjugate base, [Co(NH₃)₅(OH)]²⁺, by [Ru(NH₃)₆]²⁺ differ by less than a factor of 10. This small difference is expected for an outer-sphere process, where the charge of the complex has a modest influence on the rate. sydney.edu.auchegg.com

In contrast, the kinetics of inner-sphere reactions are more complex. The rate can be limited by the rate of formation of the precursor complex (ligand substitution), the rate of the electron transfer step within the bridged complex, or the rate of dissociation of the successor complex. ijsr.netbhu.ac.in For the reduction of [Co(NH₃)₅X]ⁿ⁺ complexes by a labile reductant like [Cr(H₂O)₆]²⁺, the rate is dramatically enhanced when X is a good bridging ligand (e.g., Cl⁻) compared to a poor one (e.g., H₂O or NH₃), indicating a shift to a much faster inner-sphere pathway. sydney.edu.auchegg.com Given the lability of its aqua ligand, [Ru(NH₃)₅(H₂O)]²⁺ is expected to exhibit similarly complex and varied kinetics in inner-sphere reactions, with rates being highly dependent on the nature of the oxidant and its bridging ligand.

Ligand Substitution Kinetics and Reaction Mechanisms

Kinetics of Aquation and Anation Reactions

Aquation and anation are fundamental ligand substitution reactions in coordination chemistry. Aquation is the process where a ligand in a metal complex is replaced by a water molecule, while anation is the reverse process, where a coordinated water molecule is replaced by an anion.

For pentaammineaquaruthenium(II), the substitution of the aqua ligand is a key step in the formation of other pentaammine ruthenium(II) complexes. The kinetics of these reactions are often studied to determine the reaction rates and elucidate the underlying mechanisms. For instance, the reaction of [Ru(NH3)5(H2O)]^2+ with various incoming ligands has been investigated to understand the factors influencing the substitution process. amazonaws.com

In the case of chromium(III) complexes, which share some mechanistic similarities with ruthenium complexes, the anation of [Cr(H2O)5OH]^2+ by amino acids like DL-alanine has been shown to be significantly faster than isotopic water exchange. ias.ac.in This suggests that the incoming ligand plays an active role in the substitution process. The rate law for such anation reactions often indicates the formation of an ion-pair intermediate between the complex and the incoming ligand prior to the final substitution step. ias.ac.in The activation parameters, particularly a lower activation enthalpy (ΔH‡), suggest a significant associative character to the interchange mechanism. ias.ac.in

Mechanistic Studies of Ligand Exchange with Nitrogen-Containing Heterocycles

The substitution of the water molecule in this compound(II) by nitrogen-containing heterocyclic ligands, such as pyridine (B92270) and its derivatives, has been a subject of extensive research. acs.org These studies provide a deeper understanding of the electronic and steric effects on the reaction rates and mechanisms.

Reaction Rates and Activation Parameters for Substituted Pyridine Ligands

Kinetic studies on the substitution of the aqua ligand in [Ru(NH3)5H2O]^2+ by various substituted pyridines have revealed important trends. The reaction rates are influenced by the nature of the substituent on the pyridine ring. researchgate.net For example, the substitution rates for 2-halopyridines have been found to be greater than those for other substituted pyridines, suggesting that the polarity of the ligand can affect the reaction rate. researchgate.net

The mechanism of these substitution reactions can be complex. For instance, in the reaction with 2-chloropyridine (B119429), it has been observed that the binding of the ligand to the ruthenium center can catalyze the nucleophilic attack on the 2-chloropyridine itself. researchgate.net

The activation parameters, including activation enthalpy (ΔH‡) and activation entropy (ΔS‡), provide further mechanistic insights. For the reaction of [Ru(NH3)5H2O]^2+ with 2-fluoropyridine, activation parameters have been determined from temperature-dependent kinetic studies. amazonaws.com A negative entropy of activation is often indicative of an associative mechanism, where the formation of an intermediate with a higher coordination number is the rate-determining step. wikipedia.org

| Ligand | Rate Constant (k) at 25°C | Activation Enthalpy (ΔH‡) | Activation Entropy (ΔS‡) | Reference |

|---|---|---|---|---|

| 2-Fluoropyridine | Data not available in search results | Determined from least-squares fit of ln(k) vs 1/RT | Calculated from Ea | amazonaws.com |

| 2-Chloropyridine | Data not available in search results | Data not available in search results | Data not available in search results | amazonaws.com |

Solvation Effects on Substitution Reaction Velocities

The solvent in which a reaction is carried out can have a significant impact on the reaction rate. nih.gov For ligand substitution reactions, changes in the solvent can affect the stability of the reactants, intermediates, and transition states, thereby altering the reaction velocity. Stabilization of the reactants by the solvent can lead to an increase in the activation barrier, which in turn lowers the reaction rate. nih.gov

Studies on the ligand substitution rates for the [Ru(NH3)5(H2O)]^2+ ion within Nafion films, a polymeric material, have shown that the reaction environment can influence the kinetics. csusm.edu The rates of substitution by various pyridines in Nafion were compared to those in aqueous solutions to understand the mechanistic implications of the confined environment. researchgate.net These studies highlight the importance of considering the reaction medium when interpreting kinetic data.

Pathways of Substitution: Associative (A), Dissociative (D), and Interchange (I) Mechanisms

Ligand substitution reactions in octahedral complexes, such as this compound, can proceed through several mechanistic pathways. wikipedia.orglibretexts.org

Associative (A) Mechanism: This is a two-step mechanism where the incoming ligand first adds to the metal complex to form an intermediate with a higher coordination number. wikipedia.orglibretexts.org In the second step, the leaving group departs from this intermediate. This pathway is characterized by a negative entropy of activation. wikipedia.org

Dissociative (D) Mechanism: In this two-step pathway, the leaving group first dissociates from the metal complex to form an intermediate with a lower coordination number. libretexts.org The incoming ligand then coordinates to this intermediate in the second step.

Interchange (I) Mechanism: This is a concerted process where the incoming ligand enters the coordination sphere as the leaving group departs. libretexts.org There is no discrete intermediate formed. The interchange mechanism can be further classified as associative interchange (Ia) or dissociative interchange (Id), depending on the degree of bond formation with the incoming ligand and bond breaking with the leaving group in the transition state. wikipedia.org In an Ia mechanism, the influence of the incoming ligand on the rate is significant. ias.ac.in

The specific pathway followed by a given reaction depends on several factors, including the nature of the metal center, the ligands, and the reaction conditions. For many substitution reactions of octahedral complexes, an interchange mechanism is often proposed. wikipedia.orgresearchgate.net

Catalytic Applications in Ligand-Mediated Organic Transformations (e.g., Nitrile Hydrolysis)

This compound(II) has demonstrated catalytic activity in certain organic transformations. A notable example is the hydrolysis of nitriles to amides. mdpi.com In this process, the nitrile first substitutes the aqua ligand in the [Ru(NH3)5H2O]^2+ complex. mdpi.com Subsequent oxidation of the ruthenium(II) center to ruthenium(III) facilitates the hydrolysis of the coordinated nitrile to the corresponding amide. mdpi.com The final step involves the reduction of the ruthenium(III) complex back to the active ruthenium(II) catalyst, with the amide being released. mdpi.com This catalytic cycle allows for the conversion of nitriles to amides in good yield. mdpi.com It has also been noted that self-catalyzed hydrolysis of nitrile-containing compounds can occur, where an adjacent functional group, like a carboxylic acid, can catalyze the transformation of the nitrile to an amide. nih.gov

Photophysical and Photochemical Investigations

Photoexcitation Processes and Excited State Characterization

The photochemical and photophysical behavior of pentaammineaquaruthenium(II) and related ruthenium(II) ammine complexes is dictated by the nature of their electronic excited states. The process begins with the absorption of light, which promotes the complex from its ground electronic state to a higher energy excited state.

For many ruthenium(II) complexes, including those with ammine ligands, the absorption spectrum in the visible region is characterized by intense and broad bands. caltech.educore.ac.uk These are typically assigned to metal-to-ligand charge-transfer (MLCT) transitions, where an electron is promoted from a metal-centered d-orbital (t2g in octahedral symmetry) to a ligand-based π* antibonding orbital. caltech.eduacs.org In the case of [Ru(NH3)5(H2O)]2+, which lacks ligands with low-lying π* orbitals, the visible absorption is less intense compared to polypyridyl complexes. However, an intense and broad absorption band observed for [Ru(NH3)5(H2O)]2+ is attributed to an MLCT transition. core.ac.uk The initial excitation populates a singlet MLCT (¹MLCT) state. nsf.gov

Following the initial excitation, a series of rapid photophysical processes occur. The ¹MLCT state typically undergoes very fast intersystem crossing (ISC) to a lower-energy triplet MLCT (³MLCT) state. nsf.gov This ³MLCT state is often the starting point for subsequent photochemical or photophysical events.

In addition to MLCT states, ligand field (LF) excited states, also known as metal-centered (MC) states, play a crucial role in the photochemistry of these complexes. nsf.gov These states involve the redistribution of electrons within the metal d-orbitals (e.g., from a t2g to an eg* orbital), leading to the population of metal-antibonding orbitals. While direct excitation to these LF states is often spin-forbidden and results in weak absorption bands, they can be populated thermally from the ³MLCT state. nsf.gov The population of these LF states is critical as they are often dissociative, meaning they can lead to the breaking of metal-ligand bonds. nsf.gov

Density functional theory (DFT) calculations on the closely related [Ru(NH3)5(py)]²⁺ complex show that there is strong mixing between the ³MLCT and ³MC excited states, with a very small energy barrier for conversion between them. wayne.edu This suggests that the dissociative ³MC state is readily accessible following photoexcitation into the MLCT band.

Table 1: Key Excited States in Ruthenium(II) Ammine Photochemistry

| State | Description | Formation | Significance |

|---|---|---|---|

| ¹MLCT | Singlet Metal-to-Ligand Charge Transfer | Direct photoexcitation | Initial excited state, short-lived |

| ³MLCT | Triplet Metal-to-Ligand Charge Transfer | Intersystem crossing from ¹MLCT | Longer-lived, can luminesce or populate LF states |

Dynamics of Excited State Relaxation and Quenching Phenomena

Once populated, the ³MLCT excited state can relax back to the ground state through several pathways. These deactivation channels compete with each other and with any photochemical reactions. The primary relaxation pathways are:

Radiative Decay (Luminescence): The excited state can emit a photon and return to the ground state. This process is known as phosphorescence for a triplet-to-singlet transition. While many ruthenium(II) polypyridyl complexes are known for their strong luminescence, simple ammine complexes like [Ru(NH3)5(H2O)]²⁺ are generally non-emissive or very weakly emissive in solution at room temperature. acs.orgwayne.edu For instance, emission from the related [Ru(NH3)5(py)]²⁺ complex has only been observed for its deuterated isotopologue, and its lifetime is very short. wayne.edu

Non-radiative Decay: The excited state can return to the ground state without emitting light, releasing energy as heat to the surrounding medium. This process is often facilitated by thermal population of the dissociative ³LF state, which provides an efficient pathway back to the ground state surface. acs.orgnsf.gov The accessibility of these low-lying LF states is a major reason for the lack of significant luminescence in many ammine complexes. acs.org

Quenching refers to any process that decreases the intensity or lifetime of luminescence from an excited state. Quenching can occur through several mechanisms:

Collisional (Dynamic) Quenching: The excited complex collides with another species (a quencher) in solution, leading to deactivation. This can happen via energy transfer or electron transfer.

Static Quenching: The complex forms a non-luminescent complex with a quencher in the ground state.

Self-Quenching: At high concentrations, an excited complex can be quenched by a ground-state complex of the same type.

The luminescence of ruthenium(II) complexes is known to be quenched by various species, including oxygen and other metal ions. caltech.edu In aqueous solutions, interaction with solvent molecules, particularly the O-H oscillators, can provide an efficient non-radiative decay pathway, effectively quenching luminescence. caltech.edu

Photoinduced Ligand Exchange Reactions and Product Formation

The most common photochemical reaction for hexacoordinate d⁶ complexes like this compound(II) is ligand substitution. nsf.gov This reactivity stems directly from the population of the dissociative ³LF excited states. nsf.gov In these states, an electron occupies a σ-antibonding eg* orbital, which weakens the metal-ligand bonds along the populated axis, facilitating ligand dissociation.

For ruthenium(II) ammine complexes, irradiation with visible light corresponding to the MLCT absorption band typically leads to the substitution of a ligand by a solvent molecule (solvation). core.ac.uk In aqueous solution, this is a photoaquation reaction. Studies on the analogous [Ru(NH3)5(py)]²⁺ (py = pyridine) complex have shown that irradiation results in the loss of the pyridine (B92270) ligand and formation of [Ru(NH3)5(H2O)]²⁺. core.ac.uk

The general mechanism is as follows:

Excitation: [Ru(NH3)5L]²⁺ + hν → *[Ru(NH3)5L]²⁺ (¹MLCT)

Intersystem Crossing: *[Ru(NH3)5L]²⁺ (¹MLCT) → *[Ru(NH3)5L]²⁺ (³MLCT)

LF State Population: *[Ru(NH3)5L]²⁺ (³MLCT) ⇌ *[Ru(NH3)5L]²⁺ (³LF)

Ligand Dissociation: *[Ru(NH3)5L]²⁺ (³LF) → [Ru(NH3)5]²⁺ + L

Solvent Coordination: [Ru(NH3)5]²⁺ + H₂O → [Ru(NH3)5(H2O)]²⁺

Flash photolysis studies on [Ru(NH3)5(py)]²⁺ have provided evidence for a long-lived intermediate species, which DFT modeling suggests is a complex where the pyridine ligand is attached in a side-on (η²-C=C) fashion before the final aquated product is formed. wayne.edu The efficiency of these photosubstitution reactions is measured by the quantum yield (Φ), which is the ratio of the number of moles of product formed to the number of moles of photons absorbed.

Table 2: Example of Photoinduced Ligand Exchange

| Reactant Complex | Irradiation Wavelength | Product | Reaction Type |

|---|

This type of photoreaction is a key feature of ruthenium ammine chemistry and highlights the importance of the ligand field excited states in determining the ultimate chemical outcome following photoexcitation. nsf.gov

Light-Driven Electron Transfer in this compound Systems

The ³MLCT excited state of a ruthenium(II) complex is both a stronger oxidizing agent and a stronger reducing agent than its ground state. This dual redox nature allows it to participate in light-driven electron transfer reactions, acting as either an electron donor or an electron acceptor.

Oxidative Quenching: The excited complex donates an electron to a suitable acceptor (A), resulting in the formation of a Ru(III) species and the reduced acceptor.

*[Ru(II)]²⁺ + A → [Ru(III)]³⁺ + A⁻

Reductive Quenching: The excited complex accepts an electron from a suitable donor (D), resulting in the formation of a Ru(I) species and the oxidized donor.

*[Ru(II)]²⁺ + D → [Ru(I)]⁺ + D⁺

This compound(II) and its derivatives can participate in such processes. For example, the excited states of some Ru(II) complexes can be quenched by electron acceptors like ruthenium(III) hexaammine, [Ru(NH3)6]³⁺, in a process that generates the Ru(III) form of the photosensitizer and [Ru(NH3)6]²⁺. caltech.edu

While often studied in the context of polypyridyl complexes used as photosensitizers for applications like water splitting, the fundamental principles apply to ammine complexes as well. scispace.comdiva-portal.orgdiva-portal.org In a typical three-component system for light-driven water oxidation, a Ru(II) photosensitizer is excited by light, and the excited state is oxidatively quenched by a sacrificial electron acceptor. scispace.com This generates the potent oxidant Ru(III), which can then drive the catalytic cycle of a water oxidation catalyst.

Furthermore, even in its electronic ground state, [Ru(NH3)5H2O]²⁺ is recognized as a typical outer-sphere reductant, participating in electron transfer reactions with various oxidizing agents. ajol.info Its reactivity in these thermal electron transfer reactions is often compared with other Ru(II) complexes to understand the influence of the ligand environment on redox properties. ajol.info The order of reactivity for the reduction of certain Co(III) complexes was found to be [Ru(NH3)5H2O]²⁺ < [Ru(terpy)(bpy)Cl]⁺ < [Ru(bipy)(bquin)Cl₂]. ajol.info This demonstrates that while a competent electron donor, its driving force can be modulated by the ligand set.

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) Calculations for Electronic Structure and Bonding

Density Functional Theory (DFT) has become a cornerstone for investigating the electronic structure and bonding in ruthenium ammine complexes. DFT calculations allow for the determination of ground-state geometries, bond lengths, vibrational frequencies, and the nature of the metal-ligand interactions.

In complexes like pentaammineaquaruthenium, DFT is used to analyze the molecular orbitals, particularly the frontier orbitals such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For the d⁶ Ru(II) center in [Ru(NH₃)₅(H₂O)]²⁺, the t₂g orbitals are fully occupied, making it a strong π-donor. srce.hr Conversely, the d⁵ Ru(III) center in [Ru(NH₃)₅(H₂O)]³⁺ has a half-filled t₂g subshell. DFT calculations can quantify the energy splitting of these d-orbitals, which is influenced by the ligand field of the five ammine groups and the single aqua ligand. researchgate.net

A key aspect of bonding in these complexes is the π-backbonding between the ruthenium center and its ligands. While ammonia (B1221849) is primarily a σ-donor, the aqua ligand has a π-donor lone pair. DFT calculations have shown that the mixing between the oxygen lone pair (of π character) and the metal's dₓz orbital is a critical factor. researchgate.net This interaction influences properties such as the acidity of the coordinated water molecule and its lability. researchgate.net Furthermore, computational analysis can map electrostatic potentials onto electron density isosurfaces, providing a visual representation of charge distribution and predicting regions susceptible to electrophilic or nucleophilic attack. scispace.com

Table 1: Representative Theoretical Bond Parameters for Ruthenium Aqua Complexes

| Complex Fragment | Bond | Theoretical Method | Calculated Average Distance (Å) |

|---|---|---|---|

| [Ru(NH₃)₅(OH₂)]³⁺ | Ru–(NH₃)eq | X-ray Diffraction* | 2.09 |

| [Ru(NH₃)₅(OH₂)]³⁺ | Ru–(NH₃)ax | X-ray Diffraction* | 2.08 |

| [Ru(NH₃)₅(OH₂)]³⁺ | Ru–(OH₂) | X-ray Diffraction* | 2.11 |

Note: While these are experimental values from X-ray diffraction, they serve as benchmarks for DFT geometry optimizations. DFT calculations aim to reproduce these experimental structures with high accuracy. researchgate.net

Molecular Dynamics Simulations for Ligand Mobility and Solution Behavior

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of this compound in aqueous solution. acs.orgclemson.edu These simulations model the movement of the complex and surrounding solvent molecules over time, providing insights into solvation, ligand mobility, and intermolecular interactions.

Classical MD simulations, using force fields like CHARMM, can be performed to equilibrate the solvent molecules around the complex, establishing the structure of the solvation shells. acs.orgclemson.edu This is crucial for understanding how the complex interacts with the bulk solvent through hydrogen bonding between the ammine and aqua ligands and the surrounding water molecules.

For more detailed mechanistic questions, ab initio or first-principles molecular dynamics simulations are used. nih.govnih.gov These methods combine quantum mechanical calculations (often DFT) for the forces with classical mechanics for the motion of the nuclei. Such simulations are essential for studying processes like ligand exchange, where the coordinated water molecule in [Ru(NH₃)₅(H₂O)]²⁺ is replaced by another ligand from the solution. The simulation can reveal the step-by-step pathway of the approaching ligand, the dissociation of the water molecule, and the formation of the new bond. nih.gov Studies on similar mixed-ligand clusters have shown that thermal motion leads to significant hydrogen bond dynamics and can localize excess electrons, a behavior relevant to the redox activity of the this compound couple. nih.gov

Quantum Chemical Approaches to Reaction Mechanism Elucidation and Transition State Analysis

Quantum chemical methods, particularly DFT, are pivotal in elucidating the mechanisms of reactions involving this compound. By calculating the potential energy surface for a reaction, chemists can identify intermediates, transition states, and determine activation energies. conicet.gov.arresearchgate.net

A notable example is the catalytic role of this compound(II) in the hydrolysis of nitriles to amides. The proposed mechanism involves several steps that can be modeled computationally:

Ligand Substitution : The reaction begins with the substitution of the aqua ligand by the nitrile. mdpi.com

Oxidation : The resulting ruthenium(II)-nitrile complex is oxidized to a ruthenium(III)-nitrile species. mdpi.com

Hydrolysis : The Ru(III) center activates the coordinated nitrile, facilitating its hydrolysis to an amide. mdpi.com

Reduction : The final step is the reduction of the Ru(III)-amide complex back to the Ru(II) state, releasing the amide product and regenerating the catalyst. mdpi.com

DFT calculations can be used to find the minimum energy structures for the reactant, intermediate, and product states, as well as the transition state structures connecting them. This provides a detailed, energetic profile of the entire catalytic cycle.

Theoretical Prediction of Spectroscopic Features and Reactivity Trends

Computational methods are widely used to predict and interpret the spectroscopic features and reactivity of complexes like this compound.

Time-dependent density functional theory (TD-DFT) is the most common method for predicting electronic absorption (UV-Vis) spectra. nih.govresearchgate.net For this compound complexes, TD-DFT can calculate the energies and intensities of electronic transitions, such as the metal-to-ligand charge transfer (MLCT) bands that are characteristic of many ruthenium(II) complexes. scirp.org For example, in a related tetraammine aqua complex, DFT calculations were used to assign a broad, intense absorption band to a charge transfer transition from a picoline ligand to a ruthenium d-orbital. researchgate.net

The reactivity of the complex, particularly its redox behavior, can also be predicted. Computational protocols combining DFT with solvation models like the Conductor-like Screening Model for Real Solvents (COSMO-RS) have been used to calculate the reduction potentials for Ru(II)/Ru(III) couples with high accuracy. acs.org These calculations for related hexaaqua and hexaammine ruthenium complexes show that theoretical predictions can fall within 0.1–0.2 V of experimental values. acs.org Such calculations are vital for understanding how changes in the ligand sphere affect the redox potential, a key parameter in the application of these complexes in electron transfer studies.

Furthermore, global chemical reactivity descriptors can be calculated from the energies of the frontier molecular orbitals (FMOs) obtained through DFT. chemrxiv.org

Table 2: Calculated Global Reactivity Descriptors for Representative Ru(II) Complexes

| Descriptor | Formula | Typical Predicted Trend |

|---|---|---|

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Directly related to the stability and reactivity of the complex. chemrxiv.org |

| Electrophilicity Index (ω) | μ² / (2η) (where μ is chemical potential) | Quantifies the electrophilic character of the complex. chemrxiv.org |

Note: This table illustrates the types of reactivity descriptors that can be calculated for this compound using DFT, based on studies of analogous complexes. chemrxiv.org

Pentaammineaquaruthenium As a Research Model System in Chemical Science

Contributions as a Prototypical Complex in Electron Transfer Studies

The study of electron transfer reactions, fundamental to processes ranging from photosynthesis to corrosion, was revolutionized by the theoretical work of Rudolph A. Marcus and the experimental studies of Henry Taube, who was awarded the 1983 Nobel Prize in Chemistry for his work on the mechanisms of electron transfer reactions, particularly in metal complexes. Ruthenium ammine complexes, including pentaammineaquaruthenium and its close analogue hexaammineruthenium, were central to validating and refining these theories.

These complexes serve as ideal models for outer-sphere electron transfer, where the coordination shells of the reactants remain intact during the redox event. The rate of this process is governed by the Franck-Condon principle, requiring reorganization of both the inner-sphere (bond lengths and angles) and outer-sphere (solvent molecules) to reach a transition state geometry suitable for electron tunneling.

The self-exchange reaction between the +2 and +3 oxidation states of a complex is a key benchmark for applying Marcus Theory. While the direct self-exchange rate for the pentaammineaqua couple is less commonly cited, the hexaammineruthenium couple, [Ru(NH₃)₆]²⁺/³⁺, is one of the most thoroughly studied prototypical systems. Its rate constant is orders of magnitude faster than that of the analogous [Co(NH₃)₆]²⁺/³⁺ couple. This difference is a cornerstone of inorganic chemistry education, illustrating how electron configuration dramatically impacts reorganization energy and, consequently, reaction rates. In the Ru(II)/Ru(III) system (low-spin d⁶/d⁵), the electron is transferred from a non-bonding t₂g orbital to another t₂g orbital, resulting in minimal change in metal-ligand bond lengths and a low inner-sphere reorganization energy. Conversely, in the Co(II)/Co(III) system (high-spin d⁷/low-spin d⁶), the electron transfer involves a change in spin state and population of the anti-bonding e₉* orbitals, leading to a large change in bond lengths and a very high reorganization energy, which drastically slows the reaction. testbook.com

Table 9.1.1: Comparison of Self-Exchange Electron Transfer Rate Constants

| Redox Couple | Electron Configuration Change | Self-Exchange Rate Constant (k₁₁) (M⁻¹s⁻¹) |

|---|---|---|

| [Ru(NH₃)₆]²⁺/³⁺ | t₂g⁶ ↔ t₂g⁵ | ~ 9.2 x 10² testbook.com |

| [Co(NH₃)₆]²⁺/³⁺ | t₂g⁵e₉² ↔ t₂g⁶ | ≤ 10⁻⁹ testbook.com |

This interactive table highlights the vast difference in self-exchange rates, underscoring the utility of the ruthenium ammine system as a model for low-reorganization-energy redox reactions.

Utilization as a Model for Biological Electron Transfer Pathways in a Fundamental Chemical Context

The principles of electron transfer derived from simple coordination complexes like this compound have been brilliantly extended to the far more complex world of biochemistry. A significant challenge in biology is understanding how electrons are transferred over long distances (5-25 Å) through the protein matrix between redox-active centers, such as the heme groups in cytochromes.

The research groups of Harry B. Gray and others pioneered a powerful methodology using ruthenium complexes to probe these pathways. The this compound(II) ion, [Ru(NH₃)₅(H₂O)]²⁺, reacts specifically with the imidazole (B134444) side chain of surface-exposed histidine residues on proteins like cytochrome c. rsc.org This reaction attaches a well-characterized, redox-active pentaammineruthenium(III) tag to a known location on the protein surface.

This "ruthenation" allows for elegant experiments. By using techniques like flash photolysis, an electron can be injected into either the native redox center (e.g., the iron heme) or the appended ruthenium center, and the rate of intramolecular electron transfer between the two sites can be precisely measured. By genetically engineering mutants of the protein with histidines at different locations, the relationship between the electron transfer rate and the distance and pathway between the donor and acceptor can be systematically mapped.

A landmark study on ruthenium-modified horse heart cytochrome c demonstrated this approach. nih.gov The [Ru(NH₃)₅]³⁺ unit was attached to histidine-33, a site between 12-16 Å from the heme iron center. The rate of electron transfer from the Ru(II) center to the Fe(III) heme was measured to be approximately 53 s⁻¹. nih.gov Further studies on various mutants have provided a wealth of data, allowing researchers to test and refine models of how the intervening polypeptide chain and through-space jumps mediate the electronic coupling between the redox sites. rsc.orglibretexts.org

Table 9.2.1: Intramolecular Electron Transfer Rates in Ruthenium-Modified Cytochromes

| Modified Protein | Electron Transfer Reaction | Distance (Edge-to-Edge) | Rate Constant (k_et) (s⁻¹) |

|---|---|---|---|

| Ru(His-33)-cytochrome c | Fe²⁺ → Ru³⁺ | ~11.7 Å | 2.6 x 10⁶ libretexts.org |

| Ru(His-56)-cytochrome b₅ | Fe²⁺ → Ru³⁺ | ~10.8 Å | 3.5 rsc.org |

| Ru(His-62)-cytochrome c | Fe²⁺ → Ru³⁺ | - | 1.0 x 10⁴ libretexts.org |

This interactive table showcases rate constants measured for electron transfer in proteins modified with ruthenium ammine complexes, illustrating the impact of distance and pathway on biological redox reactions.

Applications in the Development of Catalytic Systems for Chemical Synthesis

The reactivity of the this compound complex is not limited to electron transfer studies; it has also been harnessed for catalytic applications in organic synthesis. A notable example is the catalytic hydration of nitriles to primary amides. This transformation is an atom-economical and environmentally benign alternative to traditional methods that often require harsh acidic or basic conditions and stoichiometric reagents.

In a process described in the literature, this compound(II) trifluoroacetate (B77799) serves as an effective catalyst for this reaction. mdpi.com The proposed mechanism highlights the cooperative role of the ruthenium center and its ligands. The catalytic cycle is believed to proceed through several key steps:

Ligand Substitution: The nitrile substrate first displaces the aqua ligand from the [Ru(NH₃)₅(H₂O)]²⁺ complex to form a nitrile-coordinated intermediate, [Ru(NH₃)₅(NCR)]²⁺.

Oxidation and Nucleophilic Attack: The ruthenium center is then oxidized from Ru(II) to Ru(III). This change increases the electrophilicity of the coordinated nitrile's carbon atom, making it highly susceptible to nucleophilic attack by a water molecule.

Hydrolysis and Product Formation: The attack of water leads to the formation of an imidic acid intermediate, which tautomerizes to the stable amide product.

Catalyst Regeneration: The ruthenium(III) complex is subsequently reduced back to the active ruthenium(II) state, releasing the amide product and regenerating the [Ru(NH₃)₅(H₂O)]²⁺ catalyst for the next cycle. mdpi.com

This catalytic system demonstrates the power of tuning the electronic properties of a metal center to facilitate challenging organic transformations, achieving a 70% yield for the formation of the amide. mdpi.com

Insights into Coordination Chemistry Fundamentals

This compound complexes have been instrumental in elucidating fundamental principles of coordination chemistry, particularly the mechanisms of ligand substitution reactions in octahedral complexes. The substitution of the aqua ligand in [Ru(NH₃)₅(H₂O)]²⁺ and [Ru(NH₃)₅(H₂O)]³⁺ by various incoming ligands (nucleophiles) has been studied extensively.

These reactions typically proceed via a dissociative (D) or interchange-dissociative (Iₔ) mechanism. In this pathway, the rate-determining step is the cleavage of the bond between the metal and the leaving group (the water molecule). This initial dissociation forms a five-coordinate intermediate, which is then rapidly captured by the incoming ligand. A key piece of evidence for this mechanism is that the rate of the reaction often shows little to no dependence on the identity or concentration of the incoming nucleophile, as the slow step is the departure of the water ligand.

Kinetic studies on the substitution of the aqua ligand in [Ru(NH₃)₅(H₂O)]³⁺ by nucleophiles such as [Fe(CN)₆]⁴⁻, [Ru(CN)₆]⁴⁻, and [Co(CN)₆]³⁻ have shown that the rate constants for the collapse of the initial outer-sphere ion pair to the inner-sphere product are very similar to the rate constant for water exchange with the solvent. electronicsandbooks.com This finding strongly supports a dissociative mechanism where the breaking of the Ru-OH₂ bond is the rate-limiting event.

Table 9.4.1: Rate Constants for Substitution in [Ru(NH₃)₅(H₂O)]³⁺

| Nucleophile | Rate Constant (k) (10⁻⁴ s⁻¹) at 20°C |

|---|---|

| [Fe(CN)₆]⁴⁻ | 2.8 electronicsandbooks.com |

| [Ru(CN)₆]⁴⁻ | 1.5 electronicsandbooks.com |

| [Co(CN)₆]³⁻ | 1.1 electronicsandbooks.com |

This interactive table compares the rate constants for the substitution of the water ligand in [Ru(NH₃)₅(H₂O)]³⁺ by different nucleophiles, providing evidence for a dissociative reaction mechanism.

The lability of the aqua ligand in the Ru(II) state, [Ru(NH₃)₅(H₂O)]²⁺, is significantly greater than in the Ru(III) state. This difference is readily explained by the stronger electrostatic attraction between the more highly charged Ru³⁺ ion and the lone pairs of the water ligand, making the Ru(III)-OH₂ bond stronger and slower to break. This predictable trend provides a clear illustration of how the oxidation state of the central metal ion modulates the kinetic properties of a coordination complex.

Advanced Research Directions and Future Perspectives

Integration with Advanced Materials Science for Hybrid Systems

The distinct redox properties of pentaammineaquaruthenium make it an attractive candidate for integration into advanced materials, leading to the development of novel hybrid systems. Researchers are exploring the incorporation of this complex into various matrices to create materials with tailored electronic and optical properties.

One area of focus is the development of modified electrodes. By immobilizing this compound onto electrode surfaces, scientists aim to create electrocatalytic systems with enhanced efficiency and selectivity. For instance, studies have investigated the kinetic and thermodynamic properties of the [Ru(NH₃)₅(H₂O)]²⁺/³⁺ couple within Nafion films, a perfluorinated sulfonate ionomer. These studies provide insights into the electron-transfer dynamics and the influence of the polymer matrix on the reactivity of the complex. csusm.edu

Furthermore, the interaction of this compound with biomolecules is a burgeoning field. The binding of this compound(II) to DNA, followed by its oxidation to the ruthenium(III) state, has been shown to induce conformational changes in the DNA structure. nih.gov This interaction opens up possibilities for the design of new biochemical probes and potential therapeutic agents. The ability of the ruthenium complex to mediate redox processes in biological systems is a key aspect of this research. nih.gov

Exploration of Novel Reactivity and Unconventional Reaction Pathways

The reactivity of the aqua ligand in this compound(II) is a cornerstone of its chemistry, allowing for a wide range of substitution reactions. csusm.eduacs.org Future research is geared towards exploring less conventional reaction pathways and harnessing the complex's catalytic potential in novel transformations.

One example is the catalysis of nitrile hydrolysis. This compound(II) has been shown to catalyze the conversion of nitriles to amides. mdpi.com The proposed mechanism involves the substitution of the aqua ligand by the nitrile, followed by oxidation of the ruthenium center to the +3 state, which facilitates the hydrolytic attack on the coordinated nitrile. mdpi.com Subsequent reduction regenerates the active catalyst. mdpi.com This catalytic cycle highlights the potential of this compound in organic synthesis.

The study of electron transfer reactions involving this compound continues to be a vibrant area. The kinetics of substitution reactions, such as the replacement of the aqua ligand with halopyridines, provide fundamental data on the reactivity of the Ru(II) center. csusm.edu Understanding these fundamental processes is crucial for designing more complex and efficient catalytic systems.

Synergistic Approaches Combining Advanced Experimental and Theoretical Methodologies

To gain a deeper understanding of the structure, bonding, and reactivity of this compound, researchers are increasingly employing a combination of advanced experimental techniques and theoretical calculations. This synergistic approach provides a more complete picture of the complex's behavior at the molecular level.

Computational studies, such as those based on density functional theory (DFT), can provide valuable insights into the electronic structure and reaction mechanisms that are often difficult to probe experimentally. For example, theoretical calculations can be used to model the transition states of ligand substitution reactions or to predict the redox potentials of the complex in different environments.

Experimentally, techniques like X-ray crystallography provide precise structural information, while spectroscopic methods such as NMR and UV-Vis spectroscopy offer insights into the electronic properties and dynamics of the complex in solution. The combination of these experimental data with theoretical models allows for a more robust interpretation of the observed phenomena.

Emerging Roles in Supramolecular Assembly and Nanoscale Coordination Architectures

The principles of self-assembly are being harnessed to construct intricate and functional supramolecular structures from molecular building blocks. While research in this area has extensively utilized various ruthenium complexes, the specific application of the pentaammine scaffold is an emerging field with significant potential. bohrium.compnas.orgrsc.orgnih.govresearchgate.net The directional bonding and predictable coordination geometry of metal complexes are central to creating these organized systems. nih.gov

The fundamental concept involves using metal ions as "corners" and organic ligands as "linkers" to form discrete two- and three-dimensional architectures. nih.gov The strength and directionality of the metal-ligand bond are crucial for the successful formation of these ensembles. nih.gov

Future research could explore the functionalization of the ammine or aqua ligands of this compound to introduce recognition sites or reactive groups. These modified complexes could then serve as building blocks for the self-assembly of cages, rings, and other nanoscale architectures. The inherent redox activity of the ruthenium center could be used to switch the properties of these supramolecular systems, leading to the development of "smart" materials that respond to external stimuli. The incorporation of this compound units into larger assemblies could also lead to materials with interesting photophysical or catalytic properties. rsc.orgresearchgate.net

Q & A

Basic Research Questions

Q. What methods are recommended for synthesizing Pentaammineaquaruthenium complexes with high purity?

- Methodological Answer : Synthesis typically involves reacting ruthenium(III) chloride hydrate with aqueous ammonia under controlled pH and temperature. Purification via recrystallization in ammonia-saturated solutions minimizes impurities. Characterization should include elemental analysis (C, H, N), UV-Vis spectroscopy to confirm ligand coordination, and X-ray crystallography for structural validation . Ensure inert atmosphere conditions (e.g., nitrogen glovebox) to prevent oxidation of the aqua ligand.

Q. How should researchers characterize the stability of this compound complexes in aqueous solutions?

- Methodological Answer : Stability studies require pH-dependent UV-Vis spectroscopy (200–800 nm) to monitor ligand substitution or hydrolysis. Use stopped-flow techniques for kinetic analysis of aqua ligand exchange. Complement with cyclic voltammetry to assess redox stability (e.g., Ru(II)/Ru(III) transitions). Data should be cross-validated using mass spectrometry (ESI-MS) to detect decomposition products .

Q. What spectroscopic techniques are most effective for distinguishing this compound isomers?

- Methodological Answer : NMR spectroscopy (¹H, ¹⁵N) is critical for identifying geometric isomers. For electronic structure differences, use UV-Vis-NIR spectroscopy with Gaussian deconvolution to resolve d-d transitions. Pair with IR spectroscopy to detect ammonia vs. aqua ligand vibrational modes (e.g., ν(NH₃) at ~1,600 cm⁻¹ vs. ν(OH₂) at ~3,400 cm⁻¹) .

Advanced Research Questions

Q. How should researchers resolve contradictions between computational predictions and experimental spectroscopic data for this compound complexes?

- Methodological Answer : Discrepancies often arise from incomplete basis sets in DFT calculations or solvent effects. Re-optimize computational models using hybrid functionals (e.g., B3LYP) with explicit solvation (COSMO). Cross-validate with EPR spectroscopy to confirm spin states and XANES for oxidation state analysis. Publish raw data and computational parameters for peer validation .

Q. What experimental approaches are optimal for studying ligand substitution kinetics in this compound complexes under varying pH conditions?

- Methodological Answer : Use stopped-flow spectrophotometry with pH-jump techniques to monitor real-time substitution rates. Employ pseudo-first-order conditions with excess incoming ligand (e.g., Cl⁻ or NO₂⁻). Analyze data using the Eyring equation to determine activation parameters (ΔH‡, ΔS‡). Include control experiments with deuterated solvents to isolate H-bonding effects .

Q. How can researchers design experiments to probe the electron-transfer mechanisms of this compound in catalytic cycles?

- Methodological Answer : Combine electrochemical methods (e.g., bulk electrolysis) with in-situ Raman spectroscopy to track intermediate species. Use isotopic labeling (e.g., ¹⁵NH₃) to distinguish ligand participation. For theoretical support, perform TD-DFT calculations to map electron density changes during redox transitions. Ensure reproducibility by standardizing electrode surfaces (e.g., Pt vs. glassy carbon) .

Q. What strategies mitigate challenges in crystallizing this compound complexes for X-ray diffraction studies?

- Methodological Answer : Optimize crystallization via vapor diffusion with mixed solvents (e.g., water/acetone) to slow nucleation. Use seeding techniques with microcrystals from analogous complexes. For radiation-sensitive crystals, employ low-temperature (100 K) data collection and synchrotron sources. Validate structures with Hirshfeld surface analysis to confirm hydrogen-bonding networks .

Data Analysis and Reporting Guidelines

- Contradiction Handling : When kinetic data conflicts with thermodynamic predictions (e.g., ΔG vs. observed rates), use Marcus theory to reconcile electron-transfer barriers. Report confidence intervals for fitted parameters (e.g., kobs) and provide raw datasets in supplementary materials .

- Table Design : Present comparative stability constants (logβ) in tabular form, including pH, temperature, and ionic strength conditions. Highlight outliers with footnotes explaining potential experimental artifacts (e.g., ligand protonation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.